3-Ethynylthiane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

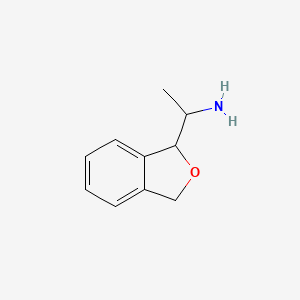

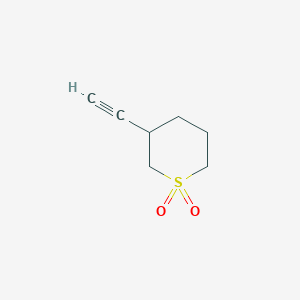

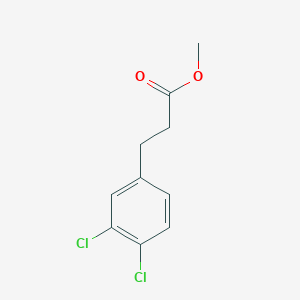

3-Ethynylthiane 1,1-dioxide, also known as ETDO-3, is a heterocyclic compound. It has a molecular formula of C7H12O2S and a molecular weight of 160.24 g/mol . It has attracted considerable scientific interest in recent years due to its unique properties and potential applications across various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound includes a thietane ring with an ethynyl group attached . The InChI string representation of the molecule isInChI=1S/C7H12O2S/c1-2-7-4-3-5-10(8,9)6-7/h2,7H,1,3-6H2 , and the canonical SMILES representation is C=CC1CCCS(=O)(=O)C1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.24 g/mol . It has a computed XLogP3-AA value of 1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .Aplicaciones Científicas De Investigación

Electronic and Photonic Materials Ethynylated compounds, like those derived from 3-Ethynylthiane 1,1-dioxide, are pivotal in developing electronic and photonic materials. For instance, the grafting of poly(3-hexylthiophene) brushes on silicon dioxide using a click reaction between ethynyl-terminated polymers showcases the potential of ethynylated derivatives in organic electronic devices (Paoprasert et al., 2010). This technique underlines the importance of ethynyl groups in creating semiconducting conjugated polymer brushes, crucial for enhancing the efficiency and stability of electronic devices.

Gas Sensing Technologies Ethynylated compounds have shown promise in gas sensing applications, particularly in detecting carbon dioxide (CO2). A notable example is the use of cyano-terminated ethynylated-thiourea as a resistive-type CO2 gas sensor, demonstrating the ability of ethynylated derivatives to sense CO2 with significant responsiveness and reliability at room temperature (Daud et al., 2019). This application is crucial for environmental monitoring, industrial safety, and the development of smart and sustainable cities.

Catalysis and Chemical Synthesis The catalytic properties of ethynylated compounds extend to the reduction of CO2, showcasing their role in sustainable chemistry and energy conversion. Selective reduction of CO2 to CO using molecular catalysts like Re(ethynyl-bpy)(CO)3Cl illustrates the potential of ethynylated compounds in addressing climate change by converting CO2 into valuable chemicals (Zhanaidarova et al., 2018). Moreover, the synthesis of homoleptic alkynyl-protected gold clusters highlights the role of ethynyl groups in developing new materials with unique photoluminescent properties, beneficial for imaging and sensing applications (Ito et al., 2019).

Environmental Chemistry Ethynylated compounds participate in innovative solutions for environmental challenges, such as the direct reduction of CO2 in high-gas-capacity ionic liquids. This approach highlights the potential of ethynylated derivatives in carbon capture and storage technologies, aiming to reduce the atmospheric concentration of CO2 and mitigate global warming (Watkins & Bocarsly, 2014).

Mecanismo De Acción

Target of Action

The primary targets of 3-Ethynylthiane 1,1-dioxide, also known as N-199/1, are the serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems . These systems play a crucial role in mood regulation, and their dysregulation is often associated with depressive disorders.

Mode of Action

N-199/1 interacts with its targets by stimulating serotonergic 5HT1A-receptors and/or blocking 5HT2A/2C-receptors and/or α2-adrenergic receptors . Dopaminergic and cholinergic receptors may also be involved . This interaction results in changes in neurotransmitter levels, which can alleviate symptoms of depression .

Biochemical Pathways

It is known that the compound influences several neurotransmitter systems, including the serotonergic, noradrenergic, dopaminergic, and cholinergic systems . These systems are interconnected and their modulation can lead to downstream effects on mood and behavior.

Pharmacokinetics

It has been predicted to have satisfactory pharmacokinetic characteristics, including correspondence to lipinski’s rule of five . This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that N-199/1 may have good bioavailability.

Result of Action

N-199/1 has been shown to exhibit antidepressant properties in several tests of neuropharmacological interaction . For example, it reduced the number of head twitches induced by 5-HTP, decreased the duration of haloperidol-induced catalepsy, attenuated L-DOPA-induced hypothermia, and reduced the duration and severity of arecoline-induced tremor . These results suggest that N-199/1 can alleviate symptoms of depression.

Direcciones Futuras

While specific future directions for 3-Ethynylthiane 1,1-dioxide are not detailed in the retrieved papers, research into heterocyclic compounds and their potential applications across various fields of research and industry is ongoing. This includes potential applications in photocatalytic CO2 reduction and gas separation .

Propiedades

IUPAC Name |

3-ethynylthiane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-2-7-4-3-5-10(8,9)6-7/h1,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBRRAZAQSKLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138022-33-8 |

Source

|

| Record name | 3-ethynylthiane 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

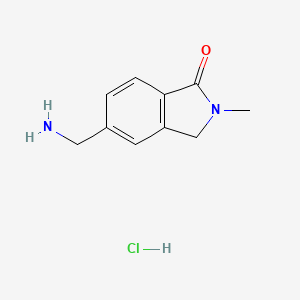

![3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2881330.png)

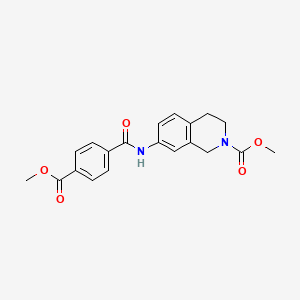

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)

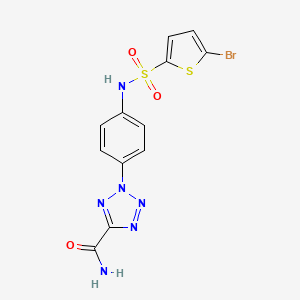

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)

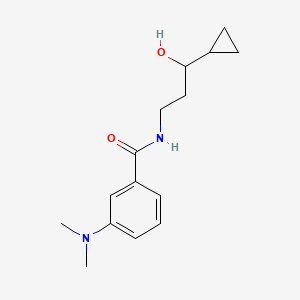

![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)

![Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2881348.png)